1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C14H20N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine typically involves the acylation of piperazine with 3-methylbutanoyl chloride followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbutanoyl)piperazine: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
4-(phenylsulfonyl)piperazine: Lacks the 3-methylbutanoyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
1-(3-methylbutanoyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 3-methylbutanoyl and phenylsulfonyl groups. These functional groups confer specific chemical properties and biological activities that are not present in the similar compounds mentioned above. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H22N2O3S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22N2O3S/c1-13(2)12-15(18)16-8-10-17(11-9-16)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
CZPNDBDBIIGJEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.